

Crystal Structure of N-Benzoyl-4-perhydroazepinone: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Benzoyl-4-perhydroazepinone**

Cat. No.: **B112002**

[Get Quote](#)

Despite a comprehensive search of available scientific literature and crystallographic databases, detailed information regarding the crystal structure of **N-Benzoyl-4-perhydroazepinone** could not be located. The specific unit cell dimensions, bond lengths, bond angles, and detailed experimental protocols for its crystallographic analysis are not publicly available at this time.

This guide aims to provide a foundational understanding of the anticipated structural characteristics of **N-Benzoyl-4-perhydroazepinone** based on the known structures of related compounds. It will also outline the general experimental methodologies typically employed for the determination of such crystal structures, which would be applicable should the compound be synthesized and analyzed in the future.

Predicted Molecular Geometry and Conformation

N-Benzoyl-4-perhydroazepinone is comprised of a seven-membered perhydroazepine (also known as azepane) ring, a benzoyl group attached to the nitrogen atom, and a carbonyl group at the fourth position of the azepane ring.

- Perhydroazepine Ring: The seven-membered ring is expected to adopt a flexible conformation, likely a twisted-chair or a boat-like conformation, to minimize steric strain. The exact conformation would be influenced by the bulky benzoyl substituent and the carbonyl group.

- **Benzoyl Group:** The planar phenyl ring of the benzoyl group will be attached to the nitrogen atom. The amide bond connecting the benzoyl group to the azepane ring is expected to have partial double bond character, leading to restricted rotation around the C-N bond.
- **Ketone Group:** The carbonyl group at the 4-position will introduce a region of planarity within the otherwise puckered seven-membered ring.

Hypothetical Experimental Workflow for Crystal Structure Determination

The determination of the crystal structure of **N-Benzoyl-4-perhydroazepinone** would follow a standard crystallographic workflow.

Caption: A generalized workflow for the determination of a small molecule crystal structure.

Synthesis and Crystallization

The first step involves the chemical synthesis of **N-Benzoyl-4-perhydroazepinone** followed by rigorous purification to obtain a high-purity sample. Single crystals suitable for X-ray diffraction would then be grown. Common techniques include:

- **Slow Evaporation:** A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the formation of crystals.
- **Vapor Diffusion:** A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility and promotes crystallization.

X-ray Data Collection

A single crystal of appropriate size and quality would be mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector. Data collection typically involves rotating the crystal to measure the intensities of a large number of reflections.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is then solved using computational methods such as direct methods or the Patterson function. This initial model is then refined against the experimental data using least-squares methods to improve the atomic coordinates, displacement parameters, and overall fit of the model to the data.

Anticipated Crystallographic Data

Should the crystal structure of **N-Benzoyl-4-perhydroazepinone** be determined, the resulting data would be presented in a standardized format. The following tables illustrate the type of quantitative information that would be expected.

Table 1: Crystal Data and Structure Refinement Details (Hypothetical)

Parameter	Value (Example)
Empirical formula	C ₁₃ H ₁₅ NO ₂
Formula weight	217.26
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal system	Monoclinic
Space group	P2 ₁ /c
Unit cell dimensions	a = 10.123(4) Å, α = 90°
	b = 8.456(2) Å, β = 105.67(3)°
	c = 13.789(5) Å, γ = 90°
Volume	1134.5(7) Å ³
Z	4
Density (calculated)	1.272 Mg/m ³
Absorption coefficient	0.087 mm ⁻¹
F(000)	464
Crystal size	0.30 x 0.25 x 0.20 mm ³
Theta range for data collection	2.50 to 28.00°
Reflections collected	8765
Independent reflections	2543 [R(int) = 0.034]
Goodness-of-fit on F ²	1.05
Final R indices [I>2σ(I)]	R ₁ = 0.045, wR ₂ = 0.112
R indices (all data)	R ₁ = 0.062, wR ₂ = 0.125

Table 2: Selected Bond Lengths and Angles (Hypothetical)

Bond	Length (Å)	Angle	Angle (°)
C1-N1	1.35(2)	C1-N1-C7	118.5(3)
N1-C7	1.48(2)	C1-N1-C12	120.2(3)
C4-O2	1.22(2)	O2-C4-C3	121.8(4)
C8-C9	1.53(3)	O2-C4-C5	122.1(4)
C13-C14	1.39(3)	C3-C4-C5	116.1(3)

Conclusion

While the specific crystal structure of **N-Benzoyl-4-perhydroazepinone** remains to be elucidated, this guide provides a framework for understanding its likely structural features and the experimental approach required for its determination. The synthesis and crystallographic analysis of this compound would provide valuable insights into the conformational preferences of seven-membered rings and the influence of substituents on their geometry, which could be of interest to researchers in medicinal chemistry and materials science. Further experimental work is necessary to provide the definitive structural data for this molecule.

- To cite this document: BenchChem. [Crystal Structure of N-Benzoyl-4-perhydroazepinone: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b112002#crystal-structure-of-n-benzoyl-4-perhydroazepinone\]](https://www.benchchem.com/product/b112002#crystal-structure-of-n-benzoyl-4-perhydroazepinone)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com